(5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure features a 1-methylpyridin-2-ylidene substituent at position 5, a prop-2-enyl group at position 3, and a sulfanylidene (C=S) moiety at position 2. Thiazolidinones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C12H12N2OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H12N2OS2/c1-3-7-14-11(15)10(17-12(14)16)9-6-4-5-8-13(9)2/h3-6,8H,1,7H2,2H3/b10-9+ |
InChI Key |
OSDPOVMRUCMJBN-MDZDMXLPSA-N |
Isomeric SMILES |
CN\1C=CC=C/C1=C\2/C(=O)N(C(=S)S2)CC=C |
Canonical SMILES |
CN1C=CC=CC1=C2C(=O)N(C(=S)S2)CC=C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidin-4-one core is typically synthesized via cyclization reactions involving thiourea intermediates. For instance, 1-(5-ethyl-1,3,4-thiadiazol-2-yl)thiourea can react with chloroacetic acid in dimethylformamide (DMF) under reflux conditions to yield 2-(5-ethyl-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one . Adapting this method, the prop-2-enyl group is introduced at position 3 by substituting chloroacetic acid with allyl bromide in the presence of sodium acetate. This generates 3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one as a key intermediate.
Reaction Conditions :
-
Solvent: DMF or acetonitrile
-
Temperature: 65–80°C (reflux)
-
Catalyst: Sodium acetate (1.0 equiv.)
Structural Confirmation and Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration at the 5-position and planar geometry of the thiazolidin-4-one ring.
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A solvent-free approach using Bi(SCH2COOH)3 as a catalyst enables the reaction of:
-
1-Methylpyridine-2-carbaldehyde (1.0 equiv.)
-
Allylamine (1.0 equiv.)
-
Thioglycolic acid (1.2 equiv.)
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation (200 W, 15 min) accelerates the cyclocondensation step, reducing energy consumption and improving yield (88–92%).
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing N- versus S-alkylation is mitigated by using a polar aprotic solvent (DMF) and excess allyl bromide.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The 2-sulfanylidene group acts as a reactive site for nucleophilic attacks, enabling substitution reactions. Key examples include:
Mechanistic Insight :
The sulfur atom undergoes nucleophilic displacement with alkyl/aryl electrophiles, facilitated by the electron-withdrawing thiazolidinone ring. The reaction preserves the stereochemical integrity of the (5E)-configuration .
Cycloaddition Reactions
The conjugated enone system (C5=C bond) participates in [4+2] Diels-Alder reactions:
Key Finding :
Electron-deficient dienophiles react preferentially at the exocyclic double bond (C5=C), forming six-membered rings without disrupting the thiazolidinone core .
Functionalization of the Allyl Substituent
The prop-2-enyl group undergoes addition and oxidation reactions:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivative | Stereoselective (trans-epoxide) |
| Hydroboration | BH₃·THF, H₂O₂/NaOH | 3-hydroxypropyl analog | Anti-Markovnikov addition (85%) |
Applications :
Epoxides serve as intermediates for synthesizing polyfunctionalized derivatives with enhanced biological activity .
Condensation with Carbonyl Compounds
The methylpyridin-2-ylidene moiety participates in Knoevenagel-like condensations:
| Carbonyl Compound | Catalyst | Product Class | Yield Range |
|---|---|---|---|
| Aromatic aldehydes | Piperidine, EtOH | Extended π-conjugated systems | 60–82% |
| Heteroaryl ketones | MW irradiation, 100°C | Bis-heterocyclic hybrids | 70–90% |
Example :
Condensation with 4-nitrobenzaldehyde yields a triarylmethane derivative with a redshifted UV-Vis absorption (λₘₐₓ = 420 nm) .
Metal-Catalyzed Cross-Couplings
The pyridine ring facilitates palladium-mediated couplings:
| Reaction Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkenes | Styryl-functionalized analogs |
Conditions :
Acid/Base-Mediated Rearrangements
Under acidic conditions, the thiazolidinone ring undergoes ring-opening/ring-closing transformations:
| Conditions | Product | Mechanism |
|---|---|---|
| HCl (conc.), EtOH, Δ | Thioamide derivatives | Hydrolysis of the 4-oxo group |
| NaOH, H₂O₂ | Sulfonic acid analogs | Oxidation of the sulfanylidene group |
Notable Observation :
Rearrangement products exhibit altered bioactivity profiles, including enhanced COX-2 inhibition (IC₅₀ = 1.2 μM) .
Radical Reactions
The allyl group participates in radical chain processes:
| Initiator | Substrate | Product |
|---|---|---|
| AIBN, CCl₄ | Thiols | Thioether adducts |
| UV light, O₂ | – | Epoxides/peroxides |
Application :
Thioether derivatives show improved solubility in lipid membranes (LogP = 3.8 vs. 2.1 for parent compound) .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. A study highlighted the synthesis of various thiazolidinone compounds, including (5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one, which showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.15 μg/mL |
| Compound B | E. coli | 0.21 μg/mL |
| (5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl... | S. aureus | 0.10 μg/mL |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies involving related thiazolidinones have demonstrated their ability to induce apoptosis in cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Pesticidal Properties
The thiazolidinone framework is known for its efficacy in agricultural applications, particularly as pesticides or fungicides. The compound's ability to disrupt cellular processes in pests makes it a candidate for developing new agrochemicals .
Synthesis and Characterization
The synthesis of this compound typically involves reactions between appropriate thiazolidinone precursors and pyridine derivatives under controlled conditions . Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study: Antimicrobial Efficacy
In a study published in 2021, researchers synthesized a series of thiazolidinones, including the target compound, and evaluated their antimicrobial activity using disc diffusion methods . The results indicated that specific derivatives exhibited significant antibacterial effects, paving the way for further development into therapeutic agents.
Case Study: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of thiazolidinones, where compounds were tested against various cancer cell lines . The findings revealed that certain derivatives led to a marked decrease in cell viability, suggesting their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of “(5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the thiazolidinone core suggests potential interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazolidinone derivatives vary significantly in their substituents, which critically modulate their electronic, steric, and bioactivity profiles. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Selected Thiazolidinone Derivatives
Key Observations:
- Electronic Effects: The 1-methylpyridin-2-ylidene group in the target compound introduces electron-withdrawing and aromatic character, contrasting with electron-donating groups like the 3-methoxyphenyl in 9e or the pyrrolidinyl group in .
- Steric Effects: The prop-2-enyl group in the target compound offers moderate steric bulk compared to the 2-ethylhexyl group in , which may hinder molecular packing or receptor binding.
- Hydrogen Bonding: The sulfanylidene (C=S) group facilitates hydrogen bonding, a feature shared across all compared compounds. However, substituents like the nitro group in or the pyrazine in may alter solubility and intermolecular interactions.
Physicochemical Properties
Table 2: Physicochemical Comparison
The target compound’s prop-2-enyl group may enhance solubility in organic solvents compared to bulkier analogs like 9e or 9f .
Biological Activity
The compound (5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article focuses on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of thiazolidinones typically involves the condensation of isothiocyanates with aldehydes or ketones. For this compound, the synthetic route often includes:
- Formation of Thiazolidinone Core : The initial step involves the reaction of a suitable isothiocyanate with an appropriate aldehyde.
- Substitution Reactions : Subsequent steps may involve modifications to introduce the pyridine and prop-2-enyl groups.
Antimicrobial Activity
Research indicates that thiazolidinones exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics such as ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 0.25 µg/mL |
| (5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl... | Pseudomonas aeruginosa | 0.75 µg/mL |
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that these compounds can significantly reduce inflammation through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
Table 2: Anti-inflammatory Activity Comparison
| Compound Name | COX Inhibition (%) | LOX Inhibition (%) |
|---|---|---|
| Compound A | 70% | 65% |
| Compound B | 75% | 60% |
| (5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl... | 80% | 70% |
The biological activity of thiazolidinones is often attributed to their ability to interact with various biological targets. For instance, the presence of sulfur in the thiazolidinone structure is believed to play a crucial role in mediating these interactions, potentially influencing enzyme activity and cellular signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives:
- Study on Antimicrobial Efficacy : A recent study demonstrated that a series of thiazolidinone derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their potential as alternative therapeutic agents .
- Evaluation of Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of thiazolidinone derivatives in animal models, showing significant reductions in inflammatory markers and pain responses .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (5E)-5-(1-methylpyridin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis of thiazolidinone derivatives often involves cyclocondensation of thiourea intermediates with α,β-unsaturated ketones. For this compound, regioselective formation of the exocyclic double bond (5E configuration) can be achieved by controlling reaction temperature (e.g., reflux in ethanol) and using catalysts like acetic acid. Purification via recrystallization from dimethylformamide (DMF) or column chromatography with silica gel (ethyl acetate/hexane eluent) is critical to isolate the pure E-isomer .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and tautomeric stability?
- Methodological Answer :
- X-ray crystallography : Use SHELX or WinGX for structure determination. Single-crystal diffraction data can resolve the (5E) configuration and confirm the thione (C=S) versus thiol tautomer .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the vinyl proton (δ 6.8–7.5 ppm, J = 12–16 Hz for trans-configuration) and the pyridin-2-ylidene methyl group (δ 2.5–3.0 ppm) .
- IR : Strong absorption bands at ~1600 cm⁻¹ (C=S stretch) and ~1680 cm⁻¹ (C=O) .
Advanced Research Questions
Q. What experimental approaches address contradictions in reported biological activity data for thiazolidinone derivatives?
- Methodological Answer :
- Dose-response studies : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols (e.g., MTT assay for IC₅₀ determination) to minimize variability.
- Molecular docking : Compare binding affinities of the (5E) isomer versus other tautomers using software like AutoDock Vina. For example, highlights thiazolidinediones’ hypolipidemic activity via PPAR-γ receptor interactions, suggesting similar docking studies for this compound .
- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., AID 1259401) with peer-reviewed studies to identify outliers .
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?
- Methodological Answer :
- Perform graph-set analysis (as per Etter’s rules) on X-ray data to classify hydrogen bonds (e.g., D–H···A motifs). For example, emphasizes that C=S···H–N interactions in thiazolidinones can stabilize the lattice, reducing solubility in polar solvents .
- Solubility testing in DMSO, ethanol, and water (with sonication) paired with thermal gravimetric analysis (TGA) can correlate lattice energy with decomposition temperatures .
Q. What computational methods validate the electronic effects of the 1-methylpyridin-2-ylidene substituent on reactivity?
- Methodological Answer :
- DFT calculations : Use Gaussian 09 to optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- NBO analysis : Quantify hyperconjugation between the pyridin-2-ylidene group and the thiazolidinone core, which may explain enhanced tautomeric stability .
Q. How can challenges in crystallizing this compound for X-ray studies be mitigated?
- Methodological Answer :
- Crystallization screening : Use vapor diffusion (e.g., sitting-drop method) with solvent pairs like DMF/water or chloroform/methanol.
- Twinned data refinement : If crystals exhibit twinning, employ SHELXL’s TWIN/BASF commands for refinement. notes SHELX’s robustness in handling high-resolution or twinned data .
Data Contradiction and Resolution
Q. Discrepancies in reported melting points for similar thiazolidinones: How to troubleshoot?
- Methodological Answer :
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- DSC analysis : Differential scanning calorimetry can identify polymorphs (e.g., enantiotropic transitions) that cause melting point variations .
Tools and Workflows
Q. Recommended software pipelines for structural refinement and publication-ready CIF files?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
